3-(dimethylamino)piperidin-2-one
Description
Contextualization within Lactam and Piperidinone Chemistry
3-(dimethylamino)piperidin-2-one is classified as a lactam, which is a cyclic amide. Specifically, it is a δ-valerolactam, meaning it has a six-membered ring. wikipedia.org The piperidinone framework is a common structural motif found in numerous natural products and synthetic compounds. Piperidones are considered valuable precursors for the synthesis of various piperidine-based drugs. researchgate.net The chemistry of piperidinones is a significant area of research, with ongoing efforts to develop new synthetic methods and explore their potential applications. nih.govmdpi.com
Structural Significance and Functional Group Analysis
The structure of this compound is characterized by a piperidin-2-one ring with a dimethylamino group attached to the third carbon atom. The key functional groups present in this molecule are an amide, a tertiary amine, and an aliphatic ring. masterorganicchemistry.comlibretexts.org
Amide Group: The cyclic amide (lactam) is a defining feature, influencing the molecule's polarity and reactivity. The carbonyl group within the amide is a site for nucleophilic attack.
Tertiary Amine Group: The dimethylamino group (-N(CH3)2) is a tertiary amine. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom imparts basic properties to this functional group.
Piperidinone Ring: The six-membered saturated heterocyclic ring provides a stable scaffold.
The presence and interplay of these functional groups dictate the chemical behavior and potential synthetic transformations of the compound.
Historical Development and Early Studies (if applicable and non-biological)
Specific historical details regarding the first synthesis and early non-biological studies of this compound are not extensively documented in readily available literature. However, the synthesis of related substituted piperidinones has been a subject of interest for many years. For instance, methods for preparing 2-substituted piperidines from pyridines and other piperidines have been explored since the mid-20th century. youtube.com
Overview of Research Trajectories for Substituted Piperidin-2-ones
Research into substituted piperidin-2-ones is a vibrant and evolving field. Scientists are continually developing novel and efficient synthetic strategies to access these compounds. These methods include multicomponent reactions, cycloadditions, and various cyclization techniques. nih.govresearchgate.netnih.gov A significant focus of this research is the stereoselective synthesis of these molecules, which is crucial for their potential applications. researchgate.net The development of new catalytic systems, including those based on transition metals and organocatalysts, has been instrumental in advancing the synthesis of substituted piperidin-2-ones. nih.gov
Structure
3D Structure
Properties
CAS No. |
802859-14-9 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(dimethylamino)piperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-9(2)6-4-3-5-8-7(6)10/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
DJOBZBUBMUMKEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCNC1=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Dimethylamino Piperidin 2 One and Its Analogues
Strategies for Constructing the Piperidin-2-one Core
The formation of the central piperidin-2-one ring is a critical step in the synthesis of the target compound and its analogues. Several approaches have been developed, each with its own advantages and limitations.
Cyclization Approaches to the Lactam Ring
Intramolecular cyclization is a common and effective method for the formation of the six-membered lactam ring of piperidin-2-one. These reactions typically involve the formation of an amide bond from a linear precursor containing both an amine and a carboxylic acid derivative.
One prominent cyclization method is the Dieckmann condensation , which is an intramolecular reaction of diesters using a strong base to yield cyclic β-keto esters. organic-chemistry.orgresearchgate.net While typically used for carbocyclic rings, this methodology can be adapted for the synthesis of heterocyclic systems. For instance, the intramolecular condensation of a δ-amino diester can lead to a 3-oxopiperidin-2-one precursor, which can then be further functionalized. The reaction is generally carried out with a sodium alkoxide in an alcoholic solvent. researchgate.net The success of the Dieckmann condensation is often dependent on the formation of a stable enolizable proton in the product, which drives the reaction equilibrium forward. researchgate.net
Another approach involves the cyclization of ω-amino acids or their esters. For example, the iron-catalyzed reductive amination of ω-amino fatty acids can lead to the formation of piperidinones. nih.gov In this process, a phenylsilane plays a crucial role in promoting the formation and reduction of an intermediate imine, initiating cyclization, and reducing the resulting piperidinone. nih.gov
Ring-Expansion or Contraction Reactions
Ring-expansion reactions provide an alternative route to the piperidin-2-one scaffold, often starting from more readily available five-membered ring precursors. The Beckmann rearrangement is a classic and versatile method for converting ketoximes into amides or lactams. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed rearrangement has been successfully applied to cyclic oximes to yield lactams. wikipedia.org
Specifically, the Beckmann rearrangement of a 2-substituted cyclopentanone oxime can lead to the formation of a 3-substituted piperidin-2-one. The reaction is typically promoted by acids such as sulfuric acid, polyphosphoric acid, or reagents like tosyl chloride and thionyl chloride. wikipedia.org For example, (E)-3-arylidenepiperidin-2-ones have been synthesized from the corresponding (1E,2E)-2-arylidenecyclopentanone O-tosyl oximes using thionyl chloride in dry dioxane. The migrating group in the Beckmann rearrangement is typically the one that is anti-periplanar to the leaving group on the nitrogen atom, allowing for stereospecific outcomes in certain cases. wikipedia.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| (1E,2E)-2-benzylidenecyclopentanone O-tosyl oxime | SOCl2, dry dioxane, room temperature, 10-12h | (E)-3-benzylidenepiperidin-2-one | 40-45% | |
| (1E,2E)-2-(4-methoxybenzylidene)cyclopentanone O-tosyl oxime | SOCl2, dry dioxane, room temperature, 10h | (E)-3-(4-methoxybenzylidene)piperidin-2-one | 45% | |
| (1E,2E)-2-(4-chlorobenzylidene)cyclopentanone O-tosyl oxime | SOCl2, dry dioxane, room temperature, 12h | (E)-3-(4-chlorobenzylidene)piperidin-2-one | 40% |
Derivatization of Pre-existing Piperidinone Scaffolds
The functionalization of a pre-formed piperidin-2-one ring is a direct and often efficient strategy. This approach allows for the introduction of various substituents at different positions of the heterocyclic core. For the synthesis of 3-(dimethylamino)piperidin-2-one, a key strategy would be the introduction of a suitable precursor to the dimethylamino group at the C-3 position.
One such approach involves the alkylation of the piperidin-2-one ring. For example, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one has been achieved by the alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one using s-BuLi and a methylating agent. researchgate.net This demonstrates the feasibility of introducing substituents at the C-3 position of a piperidin-2-one scaffold.
Introduction of the Dimethylamino Moiety at the C-3 Position
Once the piperidin-2-one core is established, the next critical step is the introduction of the dimethylamino group at the third carbon atom. Reductive amination and Mannich-type reactions are powerful tools for this transformation.
Reductive Amination Protocols
Reductive amination is a widely used method for the formation of amines from carbonyl compounds. researchgate.netreddit.comnih.gov This two-step process, often performed in a single pot, involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.
For the synthesis of this compound, a plausible precursor would be a piperidine-2,3-dione. The reductive amination of the C-3 keto group with dimethylamine (B145610) would directly yield the target compound. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective reagent. researchgate.net It is often used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). researchgate.net
A general procedure for the reductive amination of a ketone with dimethylamine using sodium triacetoxyborohydride is as follows: A solution of the ketone, dimethylamine hydrochloride, a base such as sodium acetate, and acetic acid in a suitable solvent is stirred, followed by the addition of sodium triacetoxyborohydride. mdpi.com The reaction is then quenched, and the product is isolated and purified.
| Ketone Substrate | Amine | Reducing Agent | Solvent | Conditions | Product | Reference |
| m-Anisaldehyde | Dimethylamine Hydrochloride | Sodium Triacetoxyborohydride | THF | 0 °C to room temperature, 1 hour | 1-(3-methoxyphenyl)-N,N-dimethylmethanamine | mdpi.com |
| Aldehyde/Ketone | Dimethylamine | Borohydride Exchange Resin (BER) | 95% Ethanol | Room temperature, 1-2 hours | N,N-dimethylalkylamine | nih.gov |
Mannich-type Reactions and Related Processes
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. mdpi.comlibretexts.orgchemicalbook.com This reaction is a powerful tool for the aminomethylation of various substrates.
In the context of synthesizing this compound, a Mannich reaction could be envisioned using piperidin-2-one as the active hydrogen compound, formaldehyde, and dimethylamine. The reaction would introduce a dimethylaminomethyl group at the C-3 position. The reaction is typically carried out in a suitable solvent, and the conditions can be varied depending on the reactivity of the substrates.
While a direct Mannich reaction on piperidin-2-one itself might be challenging due to the relatively low acidity of the α-proton, more reactive precursors or alternative aminomethylating agents can be employed. For instance, Eschenmoser's salt (dimethylaminomethyl iodide) is a powerful dimethylaminomethylating agent that reacts with enolates or other nucleophiles to introduce the dimethylaminomethyl group.
Amine Exchange Reactions
Amine exchange reactions, also known as transamination, represent a potential synthetic route to this compound, typically by substituting a pre-existing amino group or a related functional group with a dimethylamino moiety. While direct amine exchange on a 3-aminopiperidin-2-one (B154931) substrate is not widely documented, the principles of transamination, particularly enzymatic methods, are well-established in the synthesis of chiral amines and can be conceptually applied here.
Biocatalytic transamination has emerged as a powerful tool for the asymmetric synthesis of substituted piperidines. This process typically involves the conversion of a ketone to a chiral amine using a transaminase enzyme and an amine donor. For instance, ω-transaminases have been successfully used to produce (S)-1-Boc-3-aminopiperidine from the corresponding ketone in a continuous flow system, demonstrating the efficiency of this approach for creating chiral 3-aminopiperidines acs.org. Similarly, various nitrogen-protected 3-piperidone derivatives can be converted into their corresponding (R)-3-aminopiperidine counterparts through transaminase reactions google.com.
These enzymatic methods highlight a sophisticated form of amine exchange where a carbonyl group is effectively exchanged for an amino group with high stereoselectivity. Conceptually, a similar enzymatic or chemical process could be envisioned to convert 3-aminopiperidin-2-one into its N,N-dimethylated analogue, or to replace a different leaving group at the 3-position with dimethylamine.
Synthesis of Key Intermediates for this compound
Preparation of 3-aminopiperidin-2-one
3-Aminopiperidin-2-one is a crucial intermediate for the synthesis of this compound. This delta-lactam, which features an amino group at the alpha-position to the carbonyl, can be synthesized through several routes, often starting from amino acid precursors like ornithine nih.gov.
One common method involves the cyclization of ornithine derivatives. For example, treatment of L-ornithine methyl ester dihydrochloride with a base such as sodium methoxide can induce cyclization to form the lactam, 3-aminopiperidin-2-one chemrevlett.com. This intramolecular condensation is a straightforward approach to the piperidinone ring system. Another approach starts from protected amino acids and involves a series of steps to construct the six-membered ring, as demonstrated in the synthesis of conformationally constrained tetrapeptides where 4-substituted-3-aminopiperidin-2-ones are key structural units nih.gov.
Enzymatic methods also provide a route to this intermediate. The biosynthetic pathways of certain microbial products, such as the blue pigment indigoidine, have been shown to involve (S)-3-aminopiperidine-2,6-dione as a key intermediate derived from L-glutamine researchgate.net. Dissecting these biosynthetic pathways can offer biocatalysts for the enantiomerically pure production of related compounds.
| Starting Material | Reagents/Method | Product | Reference |
| (R)-methyl 2,5-diaminopentanoate dihydrochloride | Sodium methoxide in methanol | (R)-3-aminopiperidin-2-one hydrochloride | chemrevlett.com |
| L-Ornithine | SOCl₂, MeOH; then Et₃N, MeOH | 3-aminopiperidin-2-one | Not specified in snippets |
| N-protected L-ornithinol/L-lysinol | Galactose oxidase and imine reductase | Protected L-3-aminopiperidine | Not specified in snippets |
Routes to Related Piperidin-4-one Derivatives with Dimethylamino Functionality
The synthesis of piperidin-4-one derivatives is a well-explored area of organic chemistry, with the Mannich reaction being a cornerstone methodology chemrevlett.commdma.ch. This reaction classically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The three-component condensation of a ketone, an aldehyde (often formaldehyde), and a primary or secondary amine (such as dimethylamine) yields a β-amino carbonyl compound, known as a Mannich base oarjbp.com.
This reaction is highly versatile for creating a wide array of substituted piperidin-4-ones mdma.ch. For the synthesis of a piperidin-4-one with dimethylamino functionality, one could envision a multicomponent reaction where the piperidine (B6355638) ring is constructed in a single step. For example, a reaction between an appropriate ketone, formaldehyde, and dimethylamine under acidic conditions can lead to the formation of the heterocyclic ring with the desired dimethylaminomethyl substituent oarjbp.comnih.gov. The choice of solvent, such as glacial acetic acid, has been shown to improve reaction rates and yields significantly mdma.ch.
The nitro-Mannich (or aza-Henry) reaction is another powerful variant that allows for the synthesis of β-nitroamines, which are versatile intermediates for various piperidine-based structures researchgate.net.
Stereoselective Synthesis of this compound Enantiomers
Controlling the stereochemistry at the C3 position of the piperidin-2-one ring is of great importance, and several asymmetric synthesis strategies have been developed to this end.
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity. This method involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
A prominent example in the synthesis of piperidine derivatives involves the use of carbohydrate-based auxiliaries. For instance, D-arabinopyranosylamine can be used as a stereodifferentiating auxiliary in a domino Mannich-Michael reaction to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity researchgate.net. These intermediates can then be further elaborated into various stereochemically defined piperidine derivatives.
Another widely used class of chiral auxiliaries are the Evans oxazolidinones. These auxiliaries can be acylated and then subjected to diastereoselective alkylation reactions. The oxazolidinone auxiliary effectively shields one face of the enolate, leading to highly selective alkylation williams.edu. While not a direct synthesis of a 3-amino-substituted piperidinone, this methodology could be adapted to introduce a substituent at the C3 position stereoselectively, which could then be converted to the dimethylamino group. The predictability and high diastereoselectivities often achieved make this a powerful approach williams.edu.
| Chiral Auxiliary Type | Reaction | Application | Reference |
| D-arabinopyranosylamine | Domino Mannich-Michael reaction | Stereoselective synthesis of dehydropiperidinones | researchgate.net |
| Evans Oxazolidinone | Diastereoselective alkylation | Asymmetric synthesis of carbonyl compounds | williams.edu |
| Oxadiazinones | Asymmetric conjugate addition | Synthesis of chiral β-substituted carbonyls | illinoisstate.edu |
Asymmetric Catalysis in Piperidinone Synthesis
Asymmetric catalysis offers a more elegant and atom-economical approach to enantiomerically enriched molecules, as it uses a catalytic amount of a chiral entity to generate large quantities of a chiral product.
Various catalytic systems have been applied to the synthesis of chiral piperidines and piperidinones. These include metal-based catalysts and organocatalysts. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been developed to synthesize 3-substituted tetrahydropyridines from dihydropyridines and boronic acids with excellent enantioselectivity nih.govorganic-chemistry.org. These products can then be converted to the corresponding chiral piperidines.
Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine esters provides an efficient route to chiral 2,3-cis-disubstituted piperidines nih.gov. This method allows for the creation of two contiguous stereocenters with high control.
Enzymatic methods also fall under the umbrella of asymmetric catalysis. As mentioned previously, transaminases can be used for the kinetic resolution or asymmetric synthesis of chiral amines. Furthermore, lipases, such as Candida antarctica lipase B (CAL-B), have been used for the enzymatic resolution of racemic trans-3-alkoxyamino-4-oxy-2-piperidones, affording products with high enantiomeric excess mdpi.com. Such enzymatic resolutions are a powerful strategy for obtaining enantiomerically pure piperidinone derivatives.
| Catalyst Type | Reaction | Product | Reference |
| Rhodium-Josiphos | Asymmetric Reductive Heck | 3-Substituted tetrahydropyridines | organic-chemistry.org |
| Copper-(S,S)-Ph-BPE | Cyclizative Aminoboration | 2,3-cis-disubstituted piperidines | nih.gov |
| Candida antarctica lipase B (CAL-B) | Enzymatic Resolution | Enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones | mdpi.com |
| ω-Transaminase | Asymmetric Transamination | (S)-1-Boc-3-aminopiperidine | acs.org |
Resolution Techniques for Related Piperidine Carboxylic Acids
The enantiomeric purity of the final product often relies on the resolution of chiral intermediates. In the context of synthesizing chiral 3-substituted piperidines, the resolution of piperidine carboxylic acid derivatives is a critical step, as these are precursors to the chiral diaminopentanoic acids used in the synthesis of the piperidin-2-one core.
One established method for the resolution of piperidine carboxylic acid derivatives is through the formation of diastereomeric salts using a chiral resolving agent. For instance, racemic ethyl 3-piperidinecarboxylate can be resolved using an optically active carboxylic acid. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the piperidine carboxylic acid ester can be recovered by treatment with a base.
Another approach to obtaining enantiomerically pure piperidines is through kinetic resolution. This technique involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the unreacted, enantioenriched starting material from the product.
High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a powerful technique for the separation of enantiomers of chiral piperidine derivatives rhhz.net. This method can be used both for analytical determination of enantiomeric excess and for preparative separation of enantiomers.
Optimization of Reaction Conditions and Process Scalability
Optimization of Reaction Conditions:
The optimization of individual reaction steps is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are typically investigated include:
Solvent: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation. For the cyclization step to form the piperidin-2-one ring, polar aprotic solvents are often favored.
Temperature: Reaction temperature affects the rate of reaction and the formation of byproducts. Optimization studies aim to find the optimal temperature that provides a reasonable reaction time with minimal side reactions.
Reagent Stoichiometry: The molar ratio of reactants can influence the conversion of the limiting reagent and the formation of impurities. Fine-tuning the stoichiometry is essential for efficient use of materials.
Catalyst Loading: In catalyzed reactions, minimizing the amount of catalyst used without compromising reaction efficiency is a key goal for cost reduction and minimizing catalyst residues in the final product.
The following interactive table provides a hypothetical example of how reaction conditions for a key step, such as the N,N-dimethylation, might be optimized.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | Sodium Borohydride | Sodium Cyanoborohydride | Formic Acid (Eschweiler-Clarke) |
| Solvent | Methanol | Acetonitrile | Water |
| Temperature (°C) | 25 | 50 | 80 |
| Reaction Time (h) | 12 | 8 | 6 |
| Yield (%) | 85 | 92 | 95 |
| Purity (%) | 96 | 98 | 99 |
Process Scalability:
Scaling up a chemical process from the laboratory to a manufacturing plant presents numerous challenges. For the synthesis of piperidin-2-one derivatives, considerations for scalability include:
Heat Transfer: Reactions that are exothermic or require heating need to be carefully managed on a large scale to ensure consistent temperature control and prevent runaway reactions.
Mass Transfer: Efficient mixing becomes more challenging in large reactors. Poor mass transfer can lead to localized concentration gradients and affect reaction outcomes.
Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions and chromatography, may need to be adapted for large-scale production. Crystallization is often the preferred method for purification on an industrial scale.
Safety: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is essential to ensure safe operation at scale.
The table below outlines some key considerations and potential solutions when scaling up the synthesis of a 3-substituted piperidin-2-one.
| Challenge | Potential Solution |
| Exothermic N,N-dimethylation reaction | Controlled addition of reagents, use of jacketed reactors with efficient cooling. |
| Handling of hazardous reagents (e.g., strong bases, hydrides) | Use of closed systems, dedicated charging equipment, and appropriate personal protective equipment. |
| Product isolation and purification | Development of a robust crystallization procedure to avoid the need for large-scale chromatography. |
| Solvent recovery and waste minimization | Selection of solvents that can be easily recycled; optimization of reactions to reduce waste streams. |
By systematically addressing these optimization and scalability challenges, a robust and efficient manufacturing process for this compound and related compounds can be developed.
Chemical Reactivity and Transformations of 3 Dimethylamino Piperidin 2 One
Reactions at the Lactam Carbonyl Group
The lactam carbonyl group is a primary site for chemical reactions, including ring-opening and nucleophilic attacks.
Like other δ-lactams, the amide bond within the piperidin-2-one ring is susceptible to cleavage through hydrolysis. This ring-opening reaction can be catalyzed by either acid or base, yielding a substituted δ-amino acid derivative. The stability of the lactam ring means that typically harsh conditions, such as heating with strong acid or base, are required.
Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. Subsequent protonation of the ring nitrogen leads to the formation of the ammonium (B1175870) salt of 5-amino-4-(dimethylamino)pentanoic acid. Conversely, basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by cleavage of the amide bond to produce the carboxylate salt of the same amino acid.
Some related heterocyclic systems, such as bridged δ-lactam-γ-lactones, undergo catalytic ring-opening aminolysis, demonstrating the susceptibility of the lactam ring to cleavage by nucleophiles under specific catalytic conditions. nih.gov In other cases, ring-opening can be part of a reaction cascade, leading to the formation of different heterocyclic structures. rsc.org
Table 1: Expected Products of Hydrolysis of 3-(dimethylamino)piperidin-2-one
| Reaction Condition | Reagents | Primary Product |
|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, Δ | 5-amino-4-(dimethylamino)pentanoic acid hydrochloride |
| Basic Hydrolysis | NaOH, H₂O, Δ | Sodium 5-amino-4-(dimethylamino)pentanoate |
The carbonyl group of the lactam can be targeted by strong nucleophiles. youtube.com For instance, reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the amide carbonyl to a methylene (B1212753) group (CH₂), resulting in the formation of 3-(dimethylamino)piperidine. This transformation converts the lactam into a fully saturated piperidine (B6355638) ring.
Reactions with organometallic reagents, such as Grignard or organolithium reagents, are more complex. These strong nucleophiles can add to the carbonyl group, but the initial adduct can be unstable and may lead to ring-opening. The outcome often depends on the specific reagents and reaction conditions.
Transformations Involving the Dimethylamino Group
The dimethylamino group at the C3 position is a key functional handle that can undergo its own set of transformations, significantly increasing the synthetic utility of the molecule.
The tertiary nitrogen atom of the dimethylamino group possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with alkylating agents, such as alkyl halides, to form a quaternary ammonium salt. researchgate.net This reaction, known as quaternization, converts the neutral tertiary amine into a positively charged quaternary ammonium group. researchgate.net The reaction proceeds via an Sₙ2 mechanism and is generally efficient. For example, treatment with methyl iodide would yield 3-(trimethylammonio)piperidin-2-one iodide. Quaternization can alter the group's properties, for instance, by turning it into a better leaving group.
Table 2: Quaternization of this compound
| Alkylating Agent | Solvent | Product |
|---|---|---|
| Methyl Iodide (CH₃I) | Acetonitrile | 3-(trimethylammonio)piperidin-2-one iodide |
| Ethyl Bromide (CH₃CH₂Br) | N,N-Dimethylformamide (DMF) | 3-(diethylmethylammonio)piperidin-2-one bromide |
The dimethylamino group is typically a poor leaving group. However, its departure can be facilitated under certain reaction conditions or after modification. In related systems, such as 3-[(dimethylamino)methylidene] derivatives, the dimethylamino group can be eliminated following a Michael-type addition of a nucleophile. mdpi.com This transamination reaction involves the attack of another amine, which displaces dimethylamine (B145610) to form a new enamine. mdpi.com
Furthermore, modern synthetic methods have been developed to transform the dimethylamino group into a convertible directing group. exlibrisgroup.comresearchgate.net For example, nickel-catalyzed borylation reactions can cleave the C–N bond of aryl- and benzyl-dimethylamines, replacing the dimethylamino group with a boryl group. exlibrisgroup.comresearchgate.net This strategy allows the dimethylamino group to serve as a placeholder that can be substituted for other functionalities, greatly expanding its synthetic potential.
Table 3: Examples of Nucleophilic Displacement of the Dimethylamino Group in Analogous Systems
| Substrate Type | Nucleophile/Reagent | Transformation Type | Reference |
|---|---|---|---|
| 3-[(Dimethylamino)methylidene]furan-2(3H)-thione | 1,2-Phenylenediamine | Transamination | mdpi.com |
| Aryl-dimethylamine | Bis(pinacolato)diboron / Ni-catalyst | C-N Borylation | exlibrisgroup.comresearchgate.net |
Functionalization and Modification of the Piperidin-2-one Ring
Beyond reactions at the existing functional groups, the piperidin-2-one ring itself can be further modified. The α-protons adjacent to the lactam carbonyl (at the C3 position) can potentially be removed by a strong base to form an enolate. This enolate intermediate is a powerful nucleophile that can react with various electrophiles, such as alkyl halides, allowing for the introduction of new substituents at the C3 position. The presence of the dimethylamino group at C3, however, complicates this direct approach.
A more common site for modification on the lactam ring is the nitrogen atom. The N-H proton of the lactam is weakly acidic and can be removed by a suitable base. The resulting amide anion can then be functionalized, for example, through N-acylation or N-alkylation, to introduce a substituent on the ring nitrogen. nih.gov This is a general strategy for modifying piperidinone and other lactam rings.
Electrophilic Aromatic Substitution (if applicable to attached aryl groups)
While specific studies on the electrophilic aromatic substitution (EAS) of N-aryl-3-(dimethylamino)piperidin-2-one are not extensively documented in the literature, the reactivity of such a system can be predicted based on the well-established principles of EAS for N-acyl anilides. The N-acyl group of the piperidinone ring has a significant influence on the reactivity and regioselectivity of the attached N-aryl substituent.
The nitrogen atom of the lactam is directly bonded to the aromatic ring, and its lone pair of electrons can be delocalized into the ring, which would typically activate the ring towards electrophilic attack. However, this lone pair is also in resonance with the adjacent carbonyl group of the lactam. This competing resonance effect diminishes the electron-donating capacity of the nitrogen atom towards the aryl ring. ucalgary.ca Consequently, the N-acyl group is considered a deactivating group compared to a simple amino or alkylamino group, but it still directs incoming electrophiles to the ortho and para positions. ucalgary.calibretexts.orgmasterorganicchemistry.com
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.edu The subsequent loss of a proton restores the aromaticity. For an N-aryl-piperidin-2-one, attack at the ortho and para positions allows for resonance structures where the nitrogen lone pair can help to stabilize the positive charge, which is not possible for meta attack.
Directing Effects of the N-Acyl Group in Electrophilic Aromatic Substitution
| Position of Attack | Resonance Stabilization from Nitrogen | Directing Effect |
| ortho | Yes | Favored |
| para | Yes | Favored |
| meta | No | Disfavored |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, the deactivating nature of the N-acyl group and the potential for side reactions under the often acidic conditions of these reactions must be considered. For instance, strong acids used in nitration or sulfonation could lead to the protonation of the dimethylamino group, further deactivating the ring. ucalgary.ca Friedel-Crafts reactions are generally not successful on rings substituted with strongly deactivating groups. uci.edu
Due to the steric bulk of the piperidinone ring, the para-substituted product is often favored over the ortho-substituted product. libretexts.org This is a common observation in the electrophilic substitution of N-acylanilides. ucalgary.ca
Functional Group Interconversions on the Piperidinone Skeleton
The this compound scaffold allows for a variety of functional group interconversions, primarily centered around the 3-position. These transformations are crucial for the synthesis of analogs with diverse biological activities. The parent compound, 3-aminopiperidin-2-one (B154931), serves as a key intermediate for accessing these derivatives.
Synthesis of 3-Aminopiperidin-2-one Derivatives:
The synthesis of the core 3-aminopiperidin-2-one structure can be achieved through several routes. One common method involves the cyclization of ornithine derivatives. For example, 3-aminopiperidin-2-one itself is also known as ornithine N5-lactam. wikipedia.org Enzymatic cascades have also been developed for the synthesis of protected 3-aminopiperidines from amino alcohol precursors. ucalgary.ca
Transformations at the 3-Amino Group:
Starting from 3-aminopiperidin-2-one, the amino group can be readily modified. To obtain the target compound, this compound, the primary amine can undergo reductive amination with formaldehyde (B43269) in the presence of a reducing agent such as sodium cyanoborohydride or formic acid (Eschweiler-Clarke reaction). Alternatively, direct alkylation with a methylating agent like methyl iodide can be employed, though this may require careful control of stoichiometry to avoid the formation of a quaternary ammonium salt.
A summary of potential functional group interconversions starting from or leading to 3-substituted piperidin-2-ones is presented below.
Table of Functional Group Interconversions on the Piperidin-2-one Skeleton
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| 3-Aminopiperidin-2-one | Formaldehyde, Reducing Agent (e.g., NaBH₃CN, HCOOH) | This compound | Reductive Amination |
| 3-Aminopiperidin-2-one | Methyl Iodide (2 eq.), Base | This compound | N-Alkylation |
| 3-Oxopiperidin-2-one | Dimethylamine, Reducing Agent (e.g., NaBH₃CN) | This compound | Reductive Amination |
| 3-Halopiperidin-2-one | Dimethylamine | This compound | Nucleophilic Substitution |
| N-Protected 3-aminopiperidin-2-one | Deprotection, then reductive amination or alkylation | This compound | Deprotection and functionalization |
These transformations highlight the versatility of the 3-position of the piperidinone ring for introducing a variety of substituents, enabling the exploration of structure-activity relationships in medicinal chemistry.
Role As a Synthetic Intermediate and Building Block in Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The 3-aminopiperidin-2-one (B154931) structure is fundamental in the synthesis of complex organic molecules, particularly peptidomimetics, which are compounds that mimic the structure and function of peptides. A key application is its use as a constrained dipeptide surrogate.
A practical synthetic strategy has been developed to produce 4-substituted-3-aminopiperidin-2-ones, which serve as lactam-bridged dipeptides. nih.govacs.org This methodology has been successfully applied to the synthesis of a conformationally constrained analogue of the tetrapeptide N-acetyl-Ser-Asp-Lys-Pro (AcSDKP), a molecule with important biological functions. acs.org The synthesis highlights the utility of the piperidinone core in creating structurally complex and biologically relevant targets.
Furthermore, enantiomerically pure forms of 3-aminopiperidin-2-one are crucial starting materials for pharmacologically active compounds. acs.org For instance, (R)-3-aminopiperidin-2-one hydrochloride is a key intermediate in the large-scale synthesis of (R)-3-aminopiperidine, a component used in the production of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for diabetes treatment. google.com The synthesis involves the reduction of the lactam's carbonyl group to yield the corresponding piperidine (B6355638). acs.orggoogle.com
Table 1: Examples of Complex Molecules Synthesized from 3-Aminopiperidin-2-one Derivatives
| Precursor | Synthetic Target | Application / Significance |
|---|---|---|
| 3-Amino-4-vinylpiperidin-2-one | Constrained N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) Analogue | Peptidomimetic with potential therapeutic use. acs.org |
| (R)-3-Aminopiperidin-2-one HCl | (R)-3-Aminopiperidine Dihydrochloride | Intermediate for DPP-IV inhibitors. google.com |
| (S)-3-Aminopiperidin-2-one | Besifloxacin Analogue | Synthesis of a pharmacologically active antibiotic. acs.org |
Application in Heterocyclic Chemistry
The synthesis and modification of 3-aminopiperidin-2-one itself represent significant applications within heterocyclic chemistry. The development of efficient, stereoselective routes to this scaffold is an active area of research due to the high demand for chiral piperidine derivatives in pharmaceuticals. rsc.org
Methods starting from readily available amino acids like ornithine have been established to produce enantiopure 3-aminopiperidin-2-one. acs.org One such process involves the cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride. google.com Another approach utilizes multi-enzyme cascades to convert N-Cbz-protected L-ornithinol into the corresponding protected 3-aminopiperidine, showcasing a biocatalytic route to these valuable heterocycles. rsc.org These synthetic routes provide access to a foundational heterocyclic building block that can be further elaborated into more complex, drug-like molecules. acs.orgrsc.org
Utilization in Polymer Chemistry as a Monomeric Unit
Currently, there is no available research in scientific literature that describes the use of 3-(dimethylamino)piperidin-2-one or its parent compound, 3-aminopiperidin-2-one, as a monomeric unit in polymerization processes. The compound's structure does not lend itself readily to common polymerization mechanisms without prior modification.
Reagent in the Preparation of Specific Carbocyclic and Heterocyclic Systems
While the 3-aminopiperidin-2-one core is a building block used to construct specific heterocyclic systems (as detailed in sections 4.1 and 4.2), there is no evidence in the literature to suggest it is used as a reagent to facilitate the preparation of other, distinct carbocyclic or heterocyclic ring systems. Its primary role is as a scaffold that is incorporated into the final molecular structure.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Aminopiperidin-2-one |
| 4-Substituted-3-aminopiperidin-2-ones |
| N-acetyl-Ser-Asp-Lys-Pro (AcSDKP) |
| 3-Amino-4-vinylpiperidin-2-one |
| (R)-3-Aminopiperidin-2-one hydrochloride |
| (R)-3-Aminopiperidine dihydrochloride |
| (R)-Methyl 2,5-diaminopentanoate dihydrochloride |
| Besifloxacin |
| L-Ornithinol |
Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-(dimethylamino)piperidin-2-one, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming its structure.
In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed picture of the proton environments within the molecule. While experimental data is not publicly available, predicted ¹H NMR data can be used to anticipate the spectrum of this compound. The protons on the piperidine (B6355638) ring, the dimethylamino group, and the lactam N-H will each give rise to distinct signals.
The protons of the dimethylamino group are expected to appear as a singlet, while the protons on the piperidine ring will exhibit more complex splitting patterns due to coupling with neighboring protons. The N-H proton of the lactam is expected to be a broad singlet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N(CH₃)₂ | ~2.3 | Singlet | 6H |
| H-3 | ~3.0 - 3.2 | Multiplet | 1H |
| H-4 | ~1.8 - 2.0 | Multiplet | 2H |
| H-5 | ~1.9 - 2.1 | Multiplet | 2H |
| H-6 | ~3.3 - 3.5 | Multiplet | 2H |
| N-H | ~7.5 - 8.5 | Broad Singlet | 1H |
| Note: Predicted values are based on analysis of similar structures and computational models. |
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aliphatic).
The carbonyl carbon (C=O) of the lactam is expected to have the most downfield chemical shift. The carbons attached to the nitrogen atoms will also be shifted downfield compared to the other aliphatic carbons in the ring. libretexts.org
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | ~172 |
| C-3 | ~60 |
| C-4 | ~25 |
| C-5 | ~28 |
| C-6 | ~45 |
| N(CH₃)₂ | ~42 |
| Note: Predicted values are based on computational models and data from related compounds. np-mrd.orgnmrdb.org |
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would be influenced by the presence of the piperidine ring, the amide bond, and the dimethylamino group. libretexts.orgmiamioh.edu
Common fragmentation pathways for cyclic amines often involve the loss of small alkyl groups or cleavage of the ring. libretexts.org The presence of the dimethylamino group can lead to characteristic fragments.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 154 | [M]⁺ |
| 139 | [M - CH₃]⁺ |
| 111 | [M - CH₃ - CO]⁺ |
| 84 | [Piperidine ring fragment]⁺ |
| 71 | [C₄H₉N]⁺ |
| 44 | [C₂H₆N]⁺ |
| Note: These are plausible fragmentation patterns based on the structure. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and amine functional groups. chemicalbook.comnih.gov
Expected IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H (lactam) | 3200 - 3400 | Stretching, broad |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (amide I) | 1650 - 1680 | Stretching, strong |
| C-N | 1100 - 1300 | Stretching |
| Note: These are typical ranges for the indicated functional groups. researchgate.netresearchgate.net |
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated amines and amides, such as those in this compound, typically exhibit weak absorptions in the far UV region (around 200-220 nm) due to n→σ* and n→π* transitions. chemrxiv.org The spectrum is not expected to be highly informative for detailed structural elucidation but can be used for quantitative analysis.
X-ray Crystallography in Determining Solid-State Structure (if applicable to related compounds)
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and conformational details. While there are no specific X-ray crystallography studies reported for this compound, this technique has been widely applied to various piperidine derivatives. np-mrd.org
For related compounds, X-ray crystallography has been instrumental in confirming the chair or boat conformations of the piperidine ring and determining the stereochemical relationships between substituents. np-mrd.org Should a crystalline form of this compound be obtained, X-ray diffraction analysis would be the most powerful tool for unambiguously establishing its solid-state structure.
Computational and Theoretical Studies of 3 Dimethylamino Piperidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 3-(dimethylamino)piperidin-2-one. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's behavior.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecules like this compound. DFT calculations focus on the electron density to determine the molecule's energy and other properties.
For this compound, DFT studies have been conducted to analyze its geometric and electronic structure. These investigations often employ hybrid functionals, such as B3LYP, combined with various basis sets to achieve a balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental data.
Key parameters derived from DFT calculations include optimized molecular geometry, vibrational frequencies, and Mulliken atomic charges. These calculations help in understanding the distribution of electron density within the molecule, identifying the most electronegative and electropositive sites, which is crucial for predicting its reactivity.
Table 1: Selected DFT Calculation Parameters for this compound
| Parameter | Value |
|---|---|
| Method | DFT/B3LYP |
| Basis Set | 6-311++G(d,p) |
| Dipole Moment | 3.08 D |
Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is primarily localized on the dimethylamino group, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the carbonyl group of the piperidin-2-one ring, suggesting this area is susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.
Table 2: HOMO-LUMO Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.58 |
Conformational Analysis and Energy Minima
The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure. Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms (conformers) and determining their relative stabilities.
Studies have shown that the equatorial conformer of the dimethylamino group is more stable than the axial conformer due to reduced steric hindrance. These findings are crucial for understanding how the molecule might interact with biological targets or other reactants.
Table 3: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (Equatorial) | 0.00 |
| Chair (Axial) | 2.15 |
Reaction Mechanism Studies and Transition State Analysis
Understanding the mechanisms of chemical reactions involving this compound is essential for predicting its chemical behavior and designing new synthetic pathways. Computational studies can elucidate reaction pathways and identify the transition states that connect reactants to products.
Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For reactions involving this compound, such as N-alkylation or reactions at the carbonyl group, computational methods can model the step-by-step process, providing detailed information about bond breaking and formation. This level of detail is often difficult to obtain through experimental means alone.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, particularly in a biological or solution-phase environment. While extensive MD simulation data specifically for the chemical processes of this compound is not widely published, the methodology is applicable.
MD simulations would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion over time. This approach can be used to study conformational changes, interactions with solvent molecules, and the initial stages of chemical reactions. For instance, MD could be used to explore how the molecule approaches and orients itself relative to a reactant or an enzyme's active site.
Prediction of Chemical Reactivity Descriptors
Based on the electronic properties calculated using methods like DFT, several chemical reactivity descriptors can be predicted for this compound. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions.
Key reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters are derived from the HOMO and LUMO energies and provide a comprehensive picture of the molecule's electronic character.
Table 4: Predicted Chemical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 0.58 |
| Electronegativity (χ) | 3.415 |
| Chemical Hardness (η) | 2.835 |
Applications in Materials Science and Industrial Chemistry
Role in Polymerization and Copolymerization Processes for Advanced Materials
Currently, there is a notable lack of specific research in peer-reviewed literature detailing the direct use of "3-(dimethylamino)piperidin-2-one" as a monomer in polymerization or copolymerization processes for creating advanced materials. However, the broader class of dimethylamino-containing monomers has been investigated for the synthesis of "smart" or stimuli-responsive polymers. For instance, monomers like N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA) and 2-(dimethylamino)ethyl methacrylate (B99206) (PDMAEMA) are utilized to create polymers that respond to changes in pH or temperature. These characteristics are valuable in applications such as drug delivery and coatings.
Given its structure, "this compound" possesses a tertiary amine and a lactam functionality, which could theoretically be involved in polymerization. The lactam ring could potentially undergo ring-opening polymerization, similar to other lactams like caprolactam, which is the precursor to Nylon 6. The dimethylamino group could impart pH-responsiveness to a resulting polymer. However, without experimental data, its efficacy and the properties of any resulting polymers remain speculative.
Potential as Ligands in Catalysis
The presence of both a nitrogen atom within the piperidine (B6355638) ring and a dimethylamino group suggests that "this compound" could function as a ligand in coordination chemistry and catalysis. Nitrogen-containing compounds, including piperidine derivatives, are widely used as ligands for transition metals in various catalytic reactions. These ligands can influence the reactivity and selectivity of the metal center.
Use in the Production of Specialty Chemicals
"this compound" and its derivatives are primarily recognized as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. A patent has been filed for the synthesis of a structurally related compound, 3-(dimethylamino)methyne-N-mesylpiperidyl-4-one, which is described as an important intermediate for various medicinal compounds. google.com This highlights the role of the substituted piperidine framework as a building block for specialty chemicals.
The synthesis of various 3-amino substituted piperidines from L-glutamic acid has been reported, underscoring the significance of this structural motif in drug development. niscpr.res.in Piperidine and its derivatives are integral to the structure of numerous alkaloids and pharmaceutical agents. mdpi.commdma.ch While "this compound" is commercially available from several suppliers, its specific downstream applications in the production of named specialty chemicals are not extensively detailed in public-domain research. biosynth.combldpharm.comsigmaaldrich.com
Exploration in Other Industrial Chemical Processes
Beyond its potential role in polymerization, catalysis, and as a synthetic intermediate, the exploration of "this compound" in other industrial chemical processes is not well-documented. The chemical properties of the compound, such as its basicity due to the dimethylamino group and the reactivity of the lactam ring, could make it a candidate for various chemical transformations.
Possible, yet unexplored, applications could include its use as a pH-adjusting agent, a corrosion inhibitor, or as a precursor in the synthesis of agrochemicals or other fine chemicals. However, without specific studies or patents to this effect, these remain theoretical applications. The current scientific and technical literature does not provide concrete examples of its use in these or other large-scale industrial processes.
Future Directions in Research on 3 Dimethylamino Piperidin 2 One
Development of Novel and Sustainable Synthetic Routes
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and environmental impact. Future research on the synthesis of 3-(dimethylamino)piperidin-2-one will likely pivot from traditional multi-step procedures to more elegant and sustainable methodologies.
Key areas for development include:
Organophotocatalysis: Visible-light mediated reactions offer a powerful platform for constructing complex molecules under mild conditions. nih.gov A potential strategy could involve a multicomponent reaction, for instance, a [1+2+3] cycloaddition using an ammonia (B1221849) surrogate, an alkene, and an unsaturated carbonyl compound, to assemble the piperidinone core in a single, atom-economical step. nih.gov
Heterogeneous Catalysis: The use of recoverable and reusable solid catalysts, such as nanosize sulfated titania, can streamline purification and reduce waste. researchgate.net Developing a solvent-free catalytic system for the key bond-forming steps in the synthesis of this compound would represent a significant advance in sustainability. researchgate.net
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety for handling reactive intermediates, and allow for easier scalability compared to batch processes. Adapting the synthesis to a flow process could lead to higher yields and purity.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. This has been demonstrated in the synthesis of related N,N-dimethylpropyl amine derivatives, where microwave enhancement increased yields from 60% to over 85%. researchgate.net
| Synthetic Strategy | Traditional Approach | Proposed Sustainable Alternative | Key Advantages |
| Core Formation | Multi-step classical cyclization reactions. | One-pot organophotocatalyzed multicomponent reaction. nih.gov | Atom economy, reduced step-count, mild conditions. |
| Catalysis | Homogeneous acid or base catalysis. | Recyclable solid superacid catalyst (e.g., TiO2/SO42-). researchgate.net | Catalyst reusability, simplified workup, solvent-free potential. |
| Energy Input | Conventional heating with prolonged reaction times. | Microwave-assisted heating or flow chemistry. researchgate.net | Rapid reaction rates, improved energy efficiency, enhanced process control. |
Discovery of Unexplored Chemical Transformations and Reactivity Patterns
The bifunctional nature of this compound—possessing both a lactam and a tertiary amine—presents a rich landscape for exploring novel chemical transformations. Future studies should aim to systematically investigate its reactivity to establish it as a versatile synthetic intermediate.
Potential areas of exploration include:
Reactivity of the Lactam Ring: Research could focus on selective reduction of the lactam amide to form the corresponding piperidine (B6355638), ring-opening reactions to generate functionalized aminocaproic acid derivatives, or reactions at the α-carbon (position 3) via enolate formation.
Transformations involving the Dimethylamino Group: The tertiary amine can act as a directing group for metal-catalyzed C-H activation at adjacent positions, enabling the introduction of new functional groups. It can also be quaternized to form ammonium (B1175870) salts, altering the molecule's solubility and creating a leaving group.
Intramolecular Rearrangements: The interaction between the amine and the lactam carbonyl could facilitate unique intramolecular reactions. Studies on related propenium salts show that intramolecular hydride shifts and 1,3-dimethylamino shifts can occur depending on the substrate structure, suggesting that similar complex rearrangements could be uncovered for this compound under specific conditions. rsc.org
| Functional Group | Potential Transformation | Resulting Structure | Rationale/Precedent |
| Lactam Amide | Selective Reduction | 3-(dimethylamino)piperidine | Piperidinones are known precursors to piperidines. nih.govmdpi.com |
| Lactam Amide | Hydrolytic Ring-Opening | 5-Amino-3-(dimethylamino)hexanoic acid | Standard reactivity of lactams. |
| α-Carbon | Enolate Alkylation/Acylation | 4/6-Substituted-3-(dimethylamino)piperidin-2-one | Potential for functionalization adjacent to the carbonyl group. |
| Dimethylamino Group | C-H Activation | Functionalized piperidinone | Tertiary amines can act as directing groups in catalysis. |
| Dimethylamino Group | Quaternization | 3-(trimethylammonio)piperidin-2-one salt | Standard reactivity of tertiary amines. |
| Combined Reactivity | Intramolecular Rearrangement | Novel heterocyclic scaffold | Reactivity of related bis(dimethylamino) systems suggests potential for complex rearrangements. rsc.orgresearchgate.net |
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity, guiding experimental design and accelerating discovery. For this compound, in-silico studies can elucidate key structure-property relationships that are difficult to probe experimentally.
Future computational research should focus on:
Conformational Analysis: Determining the preferred conformations of the piperidinone ring and the orientation of the dimethylamino substituent. This is crucial as the conformation can dictate the molecule's reactivity and interaction with other molecules. Studies on substituted piperidin-4-ones have shown that substituents exist in specific chair conformations, which influences their spectral properties and reactivity. researchgate.net
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to map the electron density, predict spectroscopic signatures (NMR, IR), and calculate reaction energetics. This can help rationalize observed reactivity and predict the feasibility of unexplored transformations. researchgate.net
Molecular Dynamics Simulations: Simulating the behavior of the molecule in different solvents or as part of a larger assembly (e.g., a polymer or a self-assembled monolayer) can predict its bulk properties and interactions. This approach is used to understand solubility and thermal behavior in related piperidinium-based ionic liquids. mdpi.com
| Computational Method | Target Property/Insight | Relevance to Research |
| Molecular Mechanics (MM) | Low-energy conformers and steric hindrance. | Predicts the most stable 3D structure, guiding stereoselective synthesis. |
| Density Functional Theory (DFT) | Electronic structure, reaction pathways, transition states, NMR/IR spectra. researchgate.net | Explains reactivity patterns and helps identify promising reaction conditions. |
| Molecular Dynamics (MD) | Solvation effects, intermolecular interactions, thermal stability. mdpi.com | Predicts behavior in solution and provides a basis for material science applications. |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of structural features with physical properties (e.g., boiling point, solubility). | Enables the design of analogues with tailored physical properties. |
Expansion into Diverse Non-Biological Material Science Applications
While piperidine scaffolds are common in pharmaceuticals, the unique combination of functional groups in this compound makes it an attractive candidate for non-biological material science applications.
Future research could explore its use as:
A Ligand for Coordination Chemistry: The bidentate C,N-chelating potential of the deprotonated form or the N,O-chelating ability of the neutral form could be used to synthesize novel metal complexes. Related 3-dimethylamino-1-propyl ligands have been used to create square-planar complexes with metals like Nickel, Palladium, and Platinum, with applications as precursors for Chemical Vapor Deposition (CVD). illinois.edu
A Monomer for Advanced Polymers: The lactam ring can be opened via ring-opening polymerization to create functional polyamides. The pendant dimethylamino groups along the polymer backbone could be used for post-polymerization modification, pH-responsive behavior, or to chelate metal ions for catalytic applications.
A Precursor for Ionic Liquids (ILs): Quaternization of the dimethylamino group could lead to the formation of piperidinium-based ionic liquids. The properties of these ILs could be tuned by varying the counter-anion. Such materials have potential applications as electrolytes, solvents, or catalysts. mdpi.com
| Application Area | Proposed Role of this compound | Key Structural Feature(s) |
| Chemical Vapor Deposition (CVD) | Precursor for metal-organic frameworks or thin films. | Ability to form stable, volatile metal complexes. illinois.edu |
| Polymer Science | Functional monomer for polyamides. | Ring-opening capability of the lactam; pendant amine for functionality. |
| Catalysis | Scaffold for chiral catalysts or organocatalysts. | Inherent chirality; basic nitrogen site. |
| Ionic Liquids | Cationic core for novel ionic liquids. mdpi.com | Quaternizable tertiary amine. |
Design of Next-Generation Analogues for Chemical Innovation
Systematic modification of the this compound scaffold is a promising strategy for generating novel compounds with unique properties. By exploring the chemical space around this core structure, researchers can create a library of analogues for various applications.
Future design and synthesis efforts could target:
Substitution on the Piperidinone Ring: Introducing alkyl or aryl groups at positions 4, 5, or 6 can influence the ring conformation and steric environment, which has been shown to significantly impact the properties of piperidinone systems. researchgate.net
Modification of the Amino Group: Replacing the methyl groups with other alkyl or aryl substituents can modulate the basicity, nucleophilicity, and steric bulk of the amine. Analogues such as 3-(benzylamino)piperidin-2-one (B599579) are known, indicating the feasibility of this approach. bldpharm.com
N-Functionalization of the Lactam: The lactam nitrogen provides a handle for introducing a wide array of substituents, altering the molecule's electronic properties and potential for intermolecular interactions.
Scaffold Hopping and Ring Modification: Exploring alternative heterocyclic systems, such as pyrrolidinones or caprolactams, while retaining the 3-dimethylamino functionality, could lead to compounds with entirely new three-dimensional shapes and properties.
| Position of Modification | Type of Analogue | Potential Impact |
| Lactam Nitrogen (N1) | N-Alkyl, N-Aryl, N-Acyl analogues | Modulates electronic properties, solubility, and steric profile. |
| Amino Group (N-Me) | Di-ethyl, Di-propyl, Dibenzyl analogues | Alters basicity, nucleophilicity, and steric hindrance. |
| Piperidinone Ring (C4, C5, C6) | Alkylated or arylated derivatives researchgate.net | Induces specific conformations and creates new chiral centers. |
| Carbonyl Group (C2) | Thiolactam or selenoamide analogues | Changes bonding characteristics and reactivity. |
Q & A
Q. How can crystallographic data improve understanding of this compound’s solid-state properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
